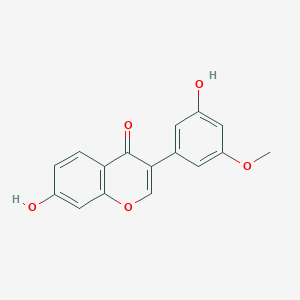

7,3'-Dihydroxy-5'-methoxyisoflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O5/c1-20-12-5-9(4-11(18)6-12)14-8-21-15-7-10(17)2-3-13(15)16(14)19/h2-8,17-18H,1H3 |

InChI Key |

CJAXVEMKKDGDQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide to Its Natural Sources, Isolation, and Characterization

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the isoflavone (B191592) 7,3'-Dihydroxy-5'-methoxyisoflavone. This document outlines its primary natural source, detailed experimental protocols for its isolation and characterization, and quantitative data where available.

Core Focus: this compound

This compound is a specific isoflavonoid (B1168493) that has been identified in the plant kingdom. Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential biological activities.

Natural Provenance

The primary documented natural source of this compound is the heartwood of Dalbergia odorifera, a species of legume in the Fabaceae family.[1] This plant, also known as fragrant rosewood, is a valuable resource in traditional medicine and has been the subject of extensive phytochemical analysis.[1][2][3][4] While other flavonoids are abundant in Dalbergia odorifera, this specific isoflavone has been successfully identified as one of its chemical constituents.[1]

Quantitative Analysis

While specific quantitative data for this compound in Dalbergia odorifera is not extensively detailed in the reviewed literature, methods for the general quantification of flavonoids from this plant have been established. These methods, primarily utilizing Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), have been successfully applied to determine the concentrations of various flavonoids, including sativanone (B1253008) and 3′-O-methylviolanone, which are found in significant quantities.[3] A study on the leaves of Dalbergia odorifera reported the extraction yields of other isoflavonoids like prunetin, tectorigenin, genistein, and biochanin A, with yields reaching up to 2.448 mg/g of dry weight for biochanin A.[5][6] Researchers can adapt these established protocols for the precise quantification of this compound.

Table 1: Quantitative Data of Select Isoflavonoids from Dalbergia odorifera Leaves

| Isoflavonoid | Maximum Extraction Yield (mg/g dry weight) | Reference |

| Prunetin | 1.204 | [5][6] |

| Tectorigenin | 1.057 | [5][6] |

| Genistein | 0.911 | [5][6] |

| Biochanin A | 2.448 | [5][6] |

Experimental Protocols

The following section details a generalized experimental workflow for the isolation and characterization of this compound from Dalbergia odorifera. These protocols are compiled from established methodologies for flavonoid extraction from this plant species.

Extraction

A common and effective method for extracting flavonoids from Dalbergia odorifera is ultrasonication with a hydroalcoholic solvent.[3]

-

Sample Preparation: The heartwood of Dalbergia odorifera is dried and ground into a fine powder.

-

Extraction Solvent: A 70% (v/v) methanol (B129727) in water solution is typically used.[3]

-

Procedure:

-

A specific mass of the powdered plant material (e.g., 200 mg) is mixed with a defined volume of the extraction solvent (e.g., 25 mL).[3]

-

The mixture is subjected to ultrasonication for a designated period (e.g., 45 minutes) at a controlled temperature (e.g., 40°C).[3]

-

After extraction, the solution is cooled to room temperature and the weight is adjusted to the original weight with the extraction solvent to compensate for any evaporation.[3]

-

The mixture is then centrifuged to separate the solid plant material from the supernatant.[3]

-

The supernatant, containing the extracted flavonoids, is filtered through a 0.22 µm membrane filter prior to analysis.[3]

-

Isolation and Purification

For the isolation of individual flavonoids, including this compound, column chromatography is a standard technique.

-

Chromatographic Media: Silica (B1680970) gel and Sephadex LH-20 are commonly employed for the separation of flavonoids from Dalbergia odorifera extracts.[4]

-

Procedure:

-

The crude extract is concentrated under reduced pressure to obtain a residue.

-

The residue is then loaded onto a silica gel column.

-

Elution is performed using a gradient of solvents with increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions rich in the desired isoflavone can be further purified using a Sephadex LH-20 column, typically eluting with methanol, to remove remaining impurities.

-

Characterization

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure of this compound.

-

Logical Workflow for Isolation and Identification

The following diagram illustrates the logical workflow for the isolation and identification of this compound from Dalbergia odorifera.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera [mdpi.com]

- 4. [Chemical constituents of Dalbergia odorifera] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography [fitforthem.unipa.it]

The Uncharted Path: A Technical Guide to the Biosynthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of the naturally occurring isoflavone (B191592), 7,3'-Dihydroxy-5'-methoxyisoflavone. While this specific pathway has not been fully elucidated in published literature, this document constructs a scientifically plausible route based on established principles of isoflavonoid (B1168493) biosynthesis and the known functions of relevant enzymes. This guide aims to provide a foundational understanding for researchers interested in the metabolic engineering of novel isoflavonoids and for professionals in drug development exploring the therapeutic potential of this unique compound.

The Core Phenylpropanoid and Isoflavonoid Pathways: A Primer

The biosynthesis of all isoflavonoids, including this compound, originates from the general phenylpropanoid pathway. This central metabolic route in plants converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps involve a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which produce p-Coumaroyl-CoA, a key metabolic node.[1][2]

From p-Coumaroyl-CoA, the pathway branches into flavonoid and isoflavonoid biosynthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone.[1] This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin.[1]

The committed step in isoflavonoid biosynthesis is the conversion of a flavanone intermediate into a 2-hydroxyisoflavanone (B8725905), a reaction catalyzed by Isoflavone synthase (IFS), a cytochrome P450 enzyme.[3][4] Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the basic isoflavone skeleton.[4]

Proposed Biosynthetic Pathway of this compound

The formation of this compound requires specific hydroxylation and methylation events targeting the B-ring of the isoflavone structure. Based on the known substrate specificities of hydroxylases and O-methyltransferases in flavonoid and isoflavonoid metabolism, we propose the following multi-step enzymatic sequence starting from the common isoflavone precursor, daidzein (B1669772).

Caption: Proposed biosynthetic pathway of this compound from daidzein.

Step 1: 3'-Hydroxylation of Daidzein

The initial proposed step involves the hydroxylation of the common isoflavone daidzein at the 3' position of the B-ring. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase known as Isoflavone 3'-hydroxylase (I3'H) . While the specific I3'H acting on daidzein for this pathway is yet to be characterized, several enzymes with this activity have been identified in various microorganisms and plants. These enzymes exhibit specificity for the isoflavone backbone and introduce a hydroxyl group at the 3' position, yielding 3',4',7-Trihydroxyisoflavone (also known as 3'-hydroxydaidzein).

Step 2: 5'-Hydroxylation

The subsequent and most speculative step is the introduction of a hydroxyl group at the 5' position of the B-ring. In the broader flavonoid pathway, Flavonoid 3',5'-hydroxylase (F3'5'H) , another cytochrome P450 enzyme, is responsible for the hydroxylation of the 3' and 5' positions of flavanones and dihydroflavonols. It is plausible that an F3'5'H with activity towards isoflavones exists, or that a related, yet-to-be-identified hydroxylase performs this specific 5'-hydroxylation on the 3'-hydroxylated daidzein intermediate. This would result in a tetrahydroxylated isoflavone intermediate.

Step 3: 5'-O-Methylation

The final step in the proposed pathway is the specific methylation of the 5'-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While OMTs acting on various hydroxyl groups of the isoflavone A- and B-rings have been characterized, a specific OMT for the 5' position has not been definitively identified. However, the existence of numerous OMTs with high substrate and positional specificity in plant secondary metabolism strongly suggests the presence of an enzyme capable of this reaction. This enzymatic step would yield the final product, This compound .

Key Enzymes and Their Characteristics

The proposed biosynthesis of this compound hinges on the activity of three key enzyme classes: Isoflavone 3'-hydroxylase, a putative Flavonoid 3',5'-hydroxylase (or a similar 5'-hydroxylase), and a putative 5'-O-methyltransferase.

| Enzyme Class | Abbreviation | Function | Substrate(s) (Proposed) | Product(s) (Proposed) | Cofactors | Cellular Localization |

| Isoflavone 3'-hydroxylase | I3'H | Catalyzes the hydroxylation of the 3' position of the isoflavone B-ring. | Daidzein | 3',4',7-Trihydroxyisoflavone | NADPH, O₂ | Endoplasmic Reticulum |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Catalyzes the hydroxylation of the 5' position of the isoflavone B-ring. | 3',4',7-Trihydroxyisoflavone | 3',4',5',7-Tetrahydroxyisoflavone | NADPH, O₂ | Endoplasmic Reticulum |

| O-methyltransferase | OMT | Catalyzes the transfer of a methyl group to the 5'-hydroxyl group. | 3',4',5',7-Tetrahydroxyisoflavone | This compound | S-adenosyl-L-methionine (SAM) | Cytosol / ER-associated |

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the proposed biosynthetic pathway, a series of experimental approaches are necessary. The following outlines key methodologies.

Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of candidate I3'H, F3'5'H, and OMT enzymes.

Protocol:

-

Heterologous Expression: Candidate genes identified through transcriptomic analysis of plants producing the target isoflavone are cloned into expression vectors (e.g., for E. coli or yeast).

-

Protein Purification: Recombinant proteins are expressed and purified using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Reaction: The purified enzyme is incubated with the proposed substrate (e.g., daidzein for I3'H) and necessary cofactors (NADPH for P450s, SAM for OMTs) in a suitable buffer system.

-

Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Co-expression Analysis

Objective: To identify candidate genes involved in the pathway by analyzing their expression patterns in relation to the accumulation of the target isoflavone.

Protocol:

-

Sample Collection: Plant tissues known to produce this compound are collected at different developmental stages or after elicitor treatment.

-

RNA Sequencing: Total RNA is extracted, and RNA sequencing (RNA-Seq) is performed to obtain the transcriptome profile.

-

Data Analysis: Gene expression levels are quantified, and co-expression networks are constructed. Genes that show a strong positive correlation with the accumulation of the target isoflavone are considered strong candidates for involvement in its biosynthesis.

Logical Workflow for Pathway Discovery

The elucidation of this novel biosynthetic pathway can be approached through a systematic workflow.

Caption: A logical workflow for the discovery and characterization of the biosynthetic pathway.

Conclusion and Future Directions

This technical guide presents a hypothetical yet scientifically grounded biosynthetic pathway for this compound. The proposed pathway provides a roadmap for future research aimed at identifying and characterizing the specific enzymes involved. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other novel isoflavonoids with potential applications in medicine and human health. Future work should focus on the identification of the plant species that naturally produce this compound, followed by a combined metabolomic and transcriptomic approach to pinpoint the candidate genes for functional characterization.

References

- 1. Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families from the model legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

7,3'-Dihydroxy-5'-methoxyisoflavone: An Overview of a Scantily Charted Bioactive Landscape

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavone (B191592) that has been identified in plant species such as Dalbergia odorifera.[1] Isoflavones, as a chemical class, are widely recognized for their potential biological activities, which has led to significant interest in their therapeutic applications. Despite the general attention given to isoflavones, a thorough review of the scientific literature reveals a significant lack of specific data on the biological activities of this compound. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this particular isoflavone and to contextualize its potential activities based on the broader understanding of closely related compounds.

Chemical Profile

-

IUPAC Name: 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one

-

Molecular Formula: C₁₆H₁₂O₅

-

Molecular Weight: 284.26 g/mol

-

Synonyms: Santarone

Biological Activity: A Notable Absence of Data

A comprehensive search of scientific databases and literature reveals a conspicuous absence of studies detailing the specific biological activities of this compound. While its presence in certain plant species is documented, there is no publicly available quantitative data, such as IC50 or EC50 values, from dedicated in vitro or in vivo studies. Consequently, the core requirements of presenting quantitative data in structured tables and detailing specific experimental protocols for this compound cannot be fulfilled at this time.

The Broader Context: Biological Activities of Structurally Related Isoflavones

To provide a relevant framework for future research, this section summarizes the well-documented biological activities of the broader isoflavone class and other methoxyisoflavones. It is crucial to emphasize that these activities are not directly attributable to this compound and should be considered as potential areas of investigation for this specific molecule.

Isoflavones, in general, are known to exert a range of biological effects, including:

-

Anticancer Activity: Many isoflavones have been investigated for their potential to inhibit the growth of various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. For instance, some isoflavones are known to influence the Akt, NF-κB, and MAPK signaling pathways, which are critical in cancer cell proliferation and survival.[2][3]

-

Anti-inflammatory Effects: Flavonoids, including isoflavones, are recognized for their anti-inflammatory properties. These effects are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

-

Antioxidant Properties: The phenolic structure of isoflavones confers antioxidant activity, allowing them to scavenge free radicals and reduce oxidative stress. This activity is often evaluated using assays such as the DPPH radical scavenging method.[4][5]

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other isoflavones, several signaling pathways could be relevant for investigating the biological activity of this compound. As no specific data exists for this compound, the following diagram represents a generalized workflow for screening its potential anticancer activity, a common starting point for novel isoflavones.

Caption: A generalized workflow for the initial screening of this compound for potential anticancer activity.

Future Directions

The absence of specific biological activity data for this compound highlights a significant knowledge gap. Future research should focus on:

-

In Vitro Screening: A primary step would be to screen the compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Mechanism of Action Studies: Should any significant activity be observed, subsequent studies should aim to elucidate the underlying mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways.

-

Anti-inflammatory and Antioxidant Assays: Dedicated assays to quantify its anti-inflammatory and antioxidant potential would provide a more complete biological profile.

Conclusion

While the broader class of isoflavones is a rich source of bioactive compounds, this compound remains an understudied molecule. The information available on structurally similar compounds suggests that it may possess anticancer, anti-inflammatory, and antioxidant properties. However, without direct experimental evidence, its biological activity profile remains speculative. This guide underscores the need for dedicated research to uncover the potential therapeutic value of this specific natural product.

References

- 1. 7,3'-Dihydroxyl-5'-methoxyisoflavone | C16H12O5 | CID 66728338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide on the Core Mechanism of Action of 7,3'-Dihydroxy-5'-methoxyisoflavone

A comprehensive review of the available scientific literature reveals a significant lack of specific research on the mechanism of action for 7,3'-Dihydroxy-5'-methoxyisoflavone. As of the current date, there are no dedicated studies, in-depth technical guides, or whitepapers that elucidate the core biological activities, molecular targets, or signaling pathways of this particular isoflavone (B191592).

While the broader class of isoflavones, and flavonoids in general, are known to exhibit a wide range of biological activities, it is not scientifically accurate to extrapolate these general mechanisms to a specific, unstudied compound. The structure-activity relationship of flavonoids is highly specific, and minor changes in the hydroxylation and methoxylation patterns on the isoflavone backbone can lead to vastly different biological effects.

Our extensive search for quantitative data, such as IC50 or EC50 values, and detailed experimental protocols for assays involving this compound has also yielded no specific results. The scientific literature contains data for structurally similar but distinct molecules, which underscores the importance of studying each compound individually.

Due to the absence of specific scientific data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound that meets the core requirements of data presentation, experimental protocols, and signaling pathway diagrams. The creation of such a guide would require original research, including in vitro and in vivo studies, to first identify and then characterize the biological activity of this compound.

We recommend that researchers, scientists, and drug development professionals interested in this specific isoflavone initiate foundational research to determine its basic bioactivity and safety profile before proceeding to more in-depth mechanistic studies.

7,3'-Dihydroxy-5'-methoxyisoflavone: A Comprehensive Review for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone, with the IUPAC name 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one, is a polyphenolic compound belonging to the isoflavone (B191592) class of flavonoids. While direct research on this specific isoflavone is limited, its structural similarity to other well-studied isoflavones suggests a potential for significant biological activities. This technical guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental methodologies for the study of this compound. The information presented herein is primarily based on data from structurally analogous compounds and aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | PubChem |

| Molecular Weight | 284.26 g/mol | PubChem |

| IUPAC Name | 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one | PubChem |

| CAS Number | 947611-61-2 | PubChem |

Predicted Biological Activities

Based on the structure-activity relationships of related isoflavones, this compound is anticipated to possess antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl and methoxy (B1213986) groups on the isoflavone scaffold is crucial for these biological effects.

Antioxidant Activity

The dihydroxy substitution on the isoflavone backbone suggests that this compound can act as a potent antioxidant by donating hydrogen atoms from its hydroxyl groups to neutralize free radicals.

Quantitative Data for Structurally Similar Isoflavones (Antioxidant Activity)

| Compound | Assay | IC₅₀ Value (µM) | Reference |

| 7,3',4'-Trihydroxyisoflavone | DPPH Radical Scavenging | Not Reported | [1] |

| 6,7,4'-Trihydroxyisoflavone | DPPH Radical Scavenging | Not Reported | [2] |

| 5,7-Dihydroxy-4'-methoxyisoflavone (Biochanin A) | DPPH Radical Scavenging | >100 | [3] |

| Genistein (5,7,4'-Trihydroxyisoflavone) | DPPH Radical Scavenging | Not Reported | [3] |

| This compound | DPPH Radical Scavenging | Not Reported |

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This compound is predicted to inhibit pro-inflammatory enzymes and cytokines.

Quantitative Data for Structurally Similar Isoflavones (Anti-inflammatory Activity)

| Compound | Assay | IC₅₀ Value (µM) | Reference |

| 7,4'-Dimethoxyflavone | Carrageenan-induced paw edema (% inhibition at 100mg/kg) | 52.4% | [4] |

| 6,8-Diprenyl-7,4′-dihydroxyflavanone | Nitric Oxide Production in RAW 264.7 cells | 12.21 | [5] |

| This compound | Various | Not Reported |

Anticancer Activity

The cytotoxic potential of isoflavones against various cancer cell lines is well-documented. The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest, which are regulated by complex signaling networks.

Quantitative Data for Structurally Similar Isoflavones (Anticancer Activity)

| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT | 25 | [6] |

| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | MTT | 21.27 | [7] |

| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 (Breast Cancer) | MTT | 8.58 | [7] |

| This compound | Various | MTT | Not Reported |

Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The predicted interactions of this compound with these pathways are illustrated below.

Figure 1: Predicted inhibition of the PI3K/Akt signaling pathway.

Figure 2: Predicted modulation of the MAPK signaling pathway.

References

- 1. Frontiers | 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor [frontiersin.org]

- 2. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 | MDPI [mdpi.com]

- 3. The relationship between structure and in vitro antibacterial activity of selected isoflavones and their metabolites with special focus on antistaphylococcal effect of demethyltexasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

chemical and physical properties of 7,3'-Dihydroxy-5'-methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavonoid (B1168493) that has been identified in plant species such as Dalbergia odorifera. Isoflavones, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties have been determined.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | --INVALID-LINK--[1] |

| Molecular Weight | 284.26 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 7-hydroxy-3-(3-hydroxy-5-methoxyphenyl)chromen-4-one | --INVALID-LINK--[1] |

| Synonyms | 7,3'-dihydroxyl-5'-methoxyisoflavone | --INVALID-LINK--[1] |

| Natural Source | Dalbergia odorifera | --INVALID-LINK--[1] |

Experimental Protocols

Isolation from Dalbergia odorifera

While a specific protocol for the isolation of this compound has not been detailed in the available search results, a general procedure for the isolation of flavonoids from Dalbergia odorifera can be outlined based on common phytochemical practices.

References

7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide for Researchers

CAS Registry Number: 947611-61-2

This technical guide provides an in-depth overview of 7,3'-Dihydroxy-5'-methoxyisoflavone, a naturally occurring isoflavone (B191592) with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this compound.

Core Data

| Property | Value | Reference |

| CAS Registry Number | 947611-61-2 | [1][2][3] |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

| Natural Sources | Calpurnia aurea, Dalbergia odorifera | [1][4] |

Biological Activity

This compound has been evaluated for several biological activities, with notable findings in anticancer, alpha-glucosidase inhibition, and anti-inflammatory assays.

Anticancer Activity

In a study by Korir et al. (2014), this compound was assessed for its in vitro anticancer activity against a panel of three human cancer cell lines. The compound exhibited moderate activity, with the following Growth Inhibition 50 (GI₅₀) values.[1][2][3][5]

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

| MCF7 | Breast | >100 |

| TK10 | Renal | 85.4 |

| UACC62 | Melanoma | 89.1 |

Alpha-Glucosidase Inhibitory Activity

Research on isoflavones from Dalbergia odorifera has highlighted the potential of this compound as an alpha-glucosidase inhibitor, suggesting its relevance in the management of type 2 diabetes.[4]

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties, a common characteristic of flavonoids that warrants further investigation into its mechanisms of action.[4]

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound, based on published literature.

Isolation from Calpurnia aurea

The isolation of this compound from the stem and bark of Calpurnia aurea was achieved through a series of extraction and chromatographic steps.[1][2][3]

Protocol:

-

Plant Material Preparation: The stem and bark of Calpurnia aurea are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, and then ethyl acetate. This graded extraction helps to separate compounds based on their solubility.

-

Column Chromatography: The ethyl acetate extract, which is rich in flavonoids, is subjected to column chromatography over silica gel. The column is eluted with a solvent gradient, often a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

Purification: Fractions containing the isoflavone of interest are further purified using techniques such as preparative thin-layer chromatography (PTLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][2][3]

In Vitro Anticancer Activity Assay

The anticancer activity of this compound was determined using a protein-staining assay with sulforhodamine B (SRB).[1][2][3]

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF7, TK10, UACC62) are maintained in appropriate culture media and conditions.

-

Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48 hours.

-

Cell Fixation: After incubation, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

-

Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader at a wavelength of 540 nm.

-

Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[1][2][3]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids are known to interact with various cellular signaling cascades. Based on the activities of structurally similar flavonoids, potential pathways that could be affected include those involved in cell cycle regulation, apoptosis, and inflammatory responses.

Further research is required to identify the precise molecular targets and mechanisms of action of this compound. This technical guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this promising natural compound.

References

- 1. Isoflavones from Calpurnia Aurea subsp. Aurea and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchspace.csir.co.za [researchspace.csir.co.za]

- 3. ISOFLAVONES FROM CALPURNIA AUREA SUBSP. AUREA AND THEIR ANTICANCER ACTIVITY | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 4. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Isoflavones from Calpurnia Aurea subsp. aurea and their anticancer activity. | Semantic Scholar [semanticscholar.org]

Uncharted Territory: The Therapeutic Potential of 7,3'-Dihydroxy-5'-methoxyisoflavone Awaits Exploration

An in-depth analysis of the current scientific landscape reveals a significant gap in the understanding of the specific therapeutic applications of 7,3'-Dihydroxy-5'-methoxyisoflavone. While the compound is cataloged in chemical databases and has been identified in plant species such as Dalbergia odorifera, dedicated research into its biological activities, mechanisms of action, and potential for drug development is conspicuously absent from publicly available scientific literature.[1] This lack of specific data precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and defined signaling pathways as requested.

However, by examining the broader class of isoflavones and structurally similar methoxylated flavonoids, we can infer potential areas of interest for future research into this particular molecule. Isoflavones, as a group, are well-documented for their diverse pharmacological effects, offering a speculative framework for the potential therapeutic avenues of this compound.

A Landscape of Potential: Insights from Related Compounds

Research into structurally analogous isoflavones and methoxyflavones has revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These findings provide a foundation for hypothesizing the potential therapeutic applications of this compound.

Anti-Inflammatory and Antioxidant Potential

Many flavonoids, including various dihydroxy and methoxy (B1213986) substituted isoflavones, have demonstrated potent anti-inflammatory and antioxidant activities. For instance, studies on related compounds have shown they can modulate key inflammatory pathways.[2][3] The presence of hydroxyl and methoxy groups in the structure of this compound suggests it may also possess the ability to scavenge free radicals and inhibit pro-inflammatory enzymes, though this remains to be experimentally verified.

Anticancer Activity: A Common Trait Among Flavonoids

A significant body of research points to the anticancer potential of isoflavones.[4][5] These compounds can influence various stages of carcinogenesis through the modulation of cellular signaling pathways related to cell proliferation, apoptosis, and angiogenesis. The structural motifs present in this compound are common among flavonoids that exhibit cytotoxic activity against various cancer cell lines. However, without direct experimental evidence, its efficacy as an anticancer agent is purely conjectural.

The Path Forward: A Call for Dedicated Research

The absence of specific data on this compound underscores a critical need for foundational research to unlock its potential therapeutic value. The following experimental workflow is proposed as a roadmap for future investigation.

Figure 1. Proposed experimental workflow for investigating the therapeutic potential of this compound.

To build a comprehensive understanding, initial in vitro studies should focus on screening for cytotoxic, anti-inflammatory, and antioxidant activities. Positive results would then warrant deeper investigation into the underlying mechanisms of action, including the identification of modulated signaling pathways. Finally, promising in vitro findings would need to be validated through in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

While the current body of scientific knowledge on this compound is nascent, the established therapeutic potential of the broader isoflavone (B191592) class provides a compelling rationale for its further investigation. A systematic approach, beginning with fundamental in vitro screening and progressing to mechanistic and in vivo studies, is essential to determine if this compound holds promise as a novel therapeutic agent. Until such research is conducted and published, any discussion of its specific applications remains speculative. The scientific community is encouraged to explore this uncharted territory to potentially uncover new avenues for drug discovery and development.

References

- 1. 7,3'-Dihydroxyl-5'-methoxyisoflavone | C16H12O5 | CID 66728338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of 7,3'-Dihydroxy-5'-methoxyisoflavone with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens, are naturally occurring compounds found in various plants, notably in soybeans and red clover. Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors (ERs), leading to a wide range of biological activities. This technical guide focuses on the interaction of a specific isoflavone, 7,3'-Dihydroxy-5'-methoxyisoflavone, with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While direct experimental data for this particular molecule is limited, this document synthesizes information from structure-activity relationship (SAR) studies of closely related isoflavones to provide an in-depth overview of its expected binding affinity, functional activity, and the experimental methodologies used to determine these properties.

Predicted Quantitative Interaction Data

The following table summarizes the predicted binding affinity and functional activity of this compound for ERα and ERβ. These values are inferred from published data on structurally similar isoflavones. The presence of hydroxyl groups at the 7 and 4' positions is known to be crucial for estrogen receptor binding. The substitution pattern on the B-ring, including the 3'-hydroxyl and 5'-methoxy groups, is expected to modulate the affinity and selectivity for the two ER subtypes. Generally, isoflavones exhibit a higher affinity for ERβ over ERα.[1][2]

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference Compound (Genistein) |

| Binding Affinity | |||

| Relative Binding Affinity (RBA, Estradiol=100) | Predicted: 0.1 - 2.0 | Predicted: 1.0 - 10.0 | ~0.5-5 (ERα), ~5-30 (ERβ) |

| Functional Activity (Reporter Gene Assay) | |||

| EC50 (Agonist) | Predicted: 100 - 1000 nM | Predicted: 10 - 100 nM | ~50-500 nM (ERα), ~5-50 nM (ERβ) |

| Efficacy (% of Estradiol) | Predicted: Partial Agonist (40-80%) | Predicted: Partial to Full Agonist (60-100%) | Partial to Full Agonist |

Note: These values are estimations based on the structure-activity relationships of isoflavones and should be confirmed by direct experimental evaluation.

Estrogen Receptor Signaling Pathway

The canonical signaling pathway for estrogens and phytoestrogens involves the binding of the ligand to the estrogen receptor, which is primarily located in the nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This complex then recruits co-activator or co-repressor proteins to modulate the transcription of these genes, ultimately leading to a physiological response.

Experimental Protocols

The characterization of the interaction between a compound and estrogen receptors involves a series of in vitro assays. The most common are competitive binding assays and reporter gene assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ERs) or recombinant human ERα and ERβ.

-

[³H]-17β-estradiol.[2]

-

Unlabeled 17β-estradiol (for standard curve).

-

Test compound (this compound).

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]

-

Hydroxylapatite (HAP) slurry to separate bound from free ligand.[3]

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol. Prepare the rat uterine cytosol or recombinant ERs in assay buffer.

-

Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

-

A suitable mammalian cell line, such as MCF-7 (human breast cancer cells, endogenously expressing ERα) or HEK293 cells, stably or transiently transfected with a reporter construct.[4][5]

-

The reporter construct typically contains an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase or β-galactosidase.[5]

-

Cell culture medium and supplements.

-

Test compound and control compounds (e.g., 17β-estradiol as an agonist, tamoxifen (B1202) or fulvestrant (B1683766) as antagonists).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Plating: Culture the reporter cell line under appropriate conditions. Seed the cells into multi-well plates (e.g., 96-well or 384-well) and allow them to attach.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO). To test for antagonist activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient to allow for gene transcription and translation of the reporter enzyme (typically 18-24 hours).

-

Cell Lysis: Remove the treatment medium and lyse the cells using a suitable lysis buffer.

-

Reporter Assay: Add the appropriate substrate to the cell lysates and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. For agonist activity, plot the response against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the efficacy (the maximal response relative to 17β-estradiol). For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the 17β-estradiol-induced response).

Experimental Workflow for Assessing Estrogenic Activity

The following diagram illustrates a typical workflow for screening and characterizing the estrogenic potential of a test compound.

Conclusion

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Structure-Activity Relationship of 7,3'-Dihydroxy-5'-methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7,3'-Dihydroxy-5'-methoxyisoflavone is a naturally occurring isoflavonoid (B1168493) that has garnered interest within the scientific community. Isoflavones, a class of phytoestrogens, are known for their diverse biological activities, which are intricately linked to their structural features. The precise arrangement of hydroxyl and methoxy (B1213986) groups on the isoflavone (B191592) scaffold is a key determinant of their pharmacological effects, influencing their interaction with biological targets and their metabolic fate. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from studies on structurally related isoflavones and flavones to elucidate its potential biological activities and mechanisms of action.

Core Structure and Functional Groups

The foundational structure of this compound consists of a 3-phenylchromen-4-one core. The specific substitution pattern, with hydroxyl groups at positions 7 and 3' and a methoxy group at position 5', is crucial for its biological profile. This compound has been reported in Dalbergia odorifera[1].

Quantitative Data on Structurally Related Isoflavones and Flavones

To understand the potential bioactivity of this compound, it is informative to examine the quantitative data from studies on analogous compounds. The following tables summarize key activity data for various structurally similar flavonoids.

Table 1: Anticancer Activity of Related Flavonoids

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 5,7-Dimethoxyflavone (B190784) | HepG2 | Anticancer | 25 | [2] |

| 5,7-Dimethoxyflavone Derivative 4 (oxime) | HepG2 | Cytotoxicity | 36.38 µg/mL | [3] |

| 5,7-Dimethoxyflavone Derivative 6 (oxime) | HepG2 | Cytotoxicity | 25.34 µg/mL | [3] |

| 5,7-Dimethoxyflavone Derivative 7 | HepG2 | Cytotoxicity | 21.36 µg/mL | [3] |

| 5,7-Dimethoxyflavone Derivative 4 (oxime) | T47D | Cytotoxicity | 41.66 µg/mL | [3] |

| 5,7-Dimethoxyflavone Derivative 6 (oxime) | T47D | Cytotoxicity | 22.94 µg/mL | [3] |

| 5,7-Dimethoxyflavone Derivative 7 | T47D | Cytotoxicity | 25.00 µg/mL | [3] |

| 3',4',5-Trihydroxyflavone | A549, MCF-7 | Anticancer | 10-50 | [4][5] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 | Anticancer | Dose-dependent decrease in viability | [6] |

| Chrysin (B1683763) Derivative 3e | MDA-MB-231 | Cytotoxicity | 3.3 | [7] |

| Chrysin Derivative 3e | MCF-7 | Cytotoxicity | 4.2 | [7] |

Table 2: Anti-inflammatory and Antioxidant Activity of Related Flavonoids

| Compound | Assay | Activity | IC50 / Effect | Reference |

| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | LPS-induced RAW 264.7 cells | Anti-inflammatory | Reduces NO and pro-inflammatory cytokines | [8] |

| 5,6,3',4'-Tetrahydroxy-7-methoxyflavone | 26S Proteasome Inhibition (Chymotrypsin-like) | Enzyme Inhibition | 14.0 µM | [9] |

| 5,6,3',4'-Tetrahydroxy-7-methoxyflavone | 26S Proteasome Inhibition (Caspase-like) | Enzyme Inhibition | 5.4 µM | [9] |

| 5,6,3',4'-Tetrahydroxy-7-methoxyflavone | 26S Proteasome Inhibition (Trypsin-like) | Enzyme Inhibition | 24.1 µM | [9] |

| 3,3',4'-Trihydroxyflavone | Neutrophil oxidative burst | Antioxidant | Most active in series | [10] |

| 3,5,7-Trihydroxyflavone | COX-1 and COX-2 Inhibition | Anti-inflammatory | Dual inhibitor | [10] |

| 7-Methoxyflavone | Inhibition of pro-inflammatory mediators (NO, prostaglandins, TNF-α, IL-6) | Anti-inflammatory | Preclinical evidence | [11] |

Table 3: Pharmacokinetic Parameters of Related Methoxyflavones in Rats

| Compound | Administration | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| 5,7-Dimethoxyflavone (DMF) | Oral (250 mg/kg KP extract) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [12] |

| 5,7,4'-Trimethoxyflavone (TMF) | Oral (250 mg/kg KP extract) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [12] |

| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Oral (250 mg/kg KP extract) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [12] |

Inferred Structure-Activity Relationships

Based on the data from related compounds, several key structural features appear to be critical for biological activity:

-

Hydroxylation Pattern: The presence and position of hydroxyl groups are paramount for antioxidant and anticancer activities. For instance, an ortho-dihydroxy group in the B-ring, as seen in 3',4'-dihydroxyflavones, is a significant contributor to free radical scavenging and antiproliferative effects[4][5][10]. The 7-hydroxyl group in the A-ring is also a common feature in many bioactive flavonoids.

-

Methoxylation: Methoxy groups can influence the metabolic stability and bioavailability of flavonoids. Methylated flavones are often more stable in vivo[2]. The 5'-methoxy group in the target molecule is less common and its specific contribution to activity requires further investigation. However, methoxylation can modulate the lipophilicity of the compound, affecting its ability to cross cell membranes.

-

A-Ring Substitution: The substitution pattern on the A-ring, such as the 5,7-dihydroxylation in chrysin and acacetin, is important for various activities, including anticancer effects[6][7]. The 7-hydroxyl and a 5'-methoxy group in the target molecule suggest a unique combination that warrants further study.

-

C-Ring modifications: Modifications to the C-ring, such as the introduction of an oxime group on 5,7-dimethoxyflavone, have been shown to enhance cytotoxicity against cancer cell lines[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited literature.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cancer cells (e.g., HepG2, DU145) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 5,7-dimethoxyflavone) for a specified period (e.g., 24, 48 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

The plates are incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[2][6]

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method for evaluating the free radical scavenging capacity of a compound.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Protocol Outline:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

The test compound is dissolved and prepared in a series of concentrations.

-

The test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[4][5]

-

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Protocol Outline:

-

Animals (e.g., rats or mice) are divided into control and treatment groups.

-

The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a specific time before the carrageenan injection.

-

A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each animal.

-

The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups relative to the control group.[13]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activities of isoflavones.

Caption: Inferred anticancer mechanism of action for flavonoids.

Caption: Anti-inflammatory signaling pathway modulation.

References

- 1. 7,3'-Dihydroxyl-5'-methoxyisoflavone | C16H12O5 | CID 66728338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,6,3',4'-Tetrahydroxy-7-methoxyflavone as a novel potential proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Anti-Inflammatory Effect of Selected Dihydroxyflavones. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note and Protocol for the Total Synthesis of 7,3'-Dihydroxy-5'-methoxyisoflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a member of the isoflavonoid (B1168493) class of natural products. Isoflavonoids are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development. The development of a robust and efficient total synthesis is crucial for accessing sufficient quantities of this compound for further biological evaluation and for the synthesis of novel analogs. This document outlines a proposed total synthesis of this compound based on established synthetic methodologies for isoflavones, primarily proceeding through a deoxybenzoin (B349326) intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The isoflavone (B191592) core is disconnected to a key deoxybenzoin intermediate. This intermediate can be further broken down into two commercially available or readily synthesizable precursors: a protected 2,4-dihydroxyacetophenone and 3-hydroxy-5-methoxybenzaldehyde.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves the preparation of two key building blocks, their coupling to form a deoxybenzoin, and subsequent cyclization and deprotection to yield the target isoflavone.

Caption: Proposed total synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the proposed synthetic steps with hypothetical but realistic quantitative data for yields and reaction times.

| Step | Reaction | Starting Material (SM) | Product | Mol. Wt. ( g/mol ) | Time (h) | Yield (%) |

| 1 | Selective O-benzylation | 2,4-Dihydroxyacetophenone | 4-(Benzyloxy)-2-hydroxyacetophenone | 242.27 | 12 | 85 |

| 2 | Esterification | 3,5-Dihydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate | 168.15 | 6 | 95 |

| 3 | Selective O-benzylation | Methyl 3,5-dihydroxybenzoate | Methyl 3-(benzyloxy)-5-hydroxybenzoate | 258.27 | 12 | 80 |

| 4 | Reduction | Methyl 3-(benzyloxy)-5-hydroxybenzoate | 3-(Benzyloxy)-5-hydroxybenzyl alcohol | 230.27 | 4 | 90 |

| 5 | Oxidation | 3-(Benzyloxy)-5-hydroxybenzyl alcohol | 3-(Benzyloxy)-5-methoxybenzaldehyde | 242.27 | 3 | 88 |

| 6 | Deoxybenzoin formation (via Baker-Venkataraman rearrangement) | 4-(Benzyloxy)-2-hydroxyacetophenone | Protected Deoxybenzoin | 468.52 | 24 | 75 |

| 7 | Cyclization | Protected Deoxybenzoin | 7,3'-Bis(benzyloxy)-5'-methoxyisoflavone | 478.53 | 8 | 80 |

| 8 | Deprotection (Hydrogenolysis) | 7,3'-Bis(benzyloxy)-5'-methoxyisoflavone | This compound | 298.28 | 6 | 92 |

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-2-hydroxyacetophenone

-

To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in dry acetone (B3395972), add anhydrous potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl (B1604629) bromide (1.0 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford 4-(benzyloxy)-2-hydroxyacetophenone.

Step 2-5: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde

This multi-step synthesis starts from 3,5-dihydroxybenzoic acid. The hydroxyl groups are differentiated by selective protection, followed by functional group manipulations.

-

Step 2 (Esterification): Reflux 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (B129727) with a catalytic amount of sulfuric acid for 6 hours. Neutralize the reaction mixture, remove the methanol, and extract the product with ethyl acetate.

-

Step 3 (Selective Benzylation): React methyl 3,5-dihydroxybenzoate (1.0 eq) with benzyl bromide (1.0 eq) and potassium carbonate (1.1 eq) in acetone at reflux for 12 hours to selectively protect one hydroxyl group.

-

Step 4 (Reduction): Reduce the ester group of methyl 3-(benzyloxy)-5-hydroxybenzoate (1.0 eq) using lithium aluminum hydride (1.5 eq) in dry THF at 0 °C to room temperature over 4 hours.

-

Step 5 (Oxidation): Oxidize the resulting alcohol, 3-(benzyloxy)-5-hydroxybenzyl alcohol (1.0 eq), to the aldehyde using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM) for 3 hours.

Step 6: Synthesis of the Protected Deoxybenzoin Intermediate

A common method for deoxybenzoin synthesis is through the Baker-Venkataraman rearrangement.[1]

-

To a solution of 4-(benzyloxy)-2-hydroxyacetophenone (1.0 eq) in pyridine, add 3-(benzyloxy)-5-methoxybenzoyl chloride (1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the reaction mixture into ice-cold dilute HCl and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude ester.

-

Dissolve the crude ester in pyridine, add powdered potassium hydroxide (B78521) (3.0 eq), and stir at room temperature for 3 hours.

-

Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the protected deoxybenzoin.

Step 7: Cyclization to form 7,3'-Bis(benzyloxy)-5'-methoxyisoflavone

The cyclization of the deoxybenzoin is a key step in forming the isoflavone core.[1][2]

-

To a solution of the protected deoxybenzoin (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (3.0 eq).

-

Reflux the reaction mixture for 8 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain the protected isoflavone.

Step 8: Deprotection to this compound

The final step is the removal of the benzyl protecting groups.

-

Dissolve the protected isoflavone (1.0 eq) in a mixture of ethyl acetate and methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

-

Further purification can be achieved by recrystallization if necessary.

References

Application Notes and Protocols for the Isolation and Purification of 7,3'-Dihydroxy-5'-methoxyisoflavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavones are a class of phytoestrogens that are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. 7,3'-Dihydroxy-5'-methoxyisoflavone is a specific isoflavone (B191592) whose detailed biological functions and natural sources are still under investigation. This document provides a comprehensive overview of generalized protocols for the extraction, isolation, and purification of this isoflavone from a potential plant matrix, based on established methods for analogous compounds.

Extraction and Purification Methodologies

The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound. The choice of method will depend on the starting material, the desired yield and purity, and the available laboratory equipment.

Extraction Protocols

Several methods can be employed for the extraction of isoflavones from plant material. The following are two common and effective protocols.

Protocol 1: Maceration Extraction

This is a simple and widely used method for extracting thermolabile compounds.

Materials:

-

Dried and powdered plant material

-

80% Ethanol (B145695) (v/v)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried and powdered plant material.

-

Suspend the powder in 1 L of 80% ethanol in a sealed container.

-

Agitate the mixture at room temperature for 48-72 hours using a magnetic stirrer or orbital shaker.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extract the residue twice more with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract can be stored at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method that utilizes ultrasonic waves to enhance extraction.

Materials:

-

Dried and powdered plant material

-

70% Methanol (B129727) (v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 50 g of dried and powdered plant material.

-

Mix the powder with 500 mL of 70% methanol in a suitable vessel.

-

Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

-

Decant the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and concentrate using a rotary evaporator.

Purification Protocols

The crude extract obtained from the initial extraction requires further purification to isolate this compound.

Protocol 3: Column Chromatography

This is a standard technique for the separation of compounds based on their differential adsorption to a stationary phase.

Materials:

-

Crude extract

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column

-

Solvents: n-hexane, ethyl acetate (B1210297), methanol

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

Pool the fractions containing the target compound (as identified by TLC against a standard, if available) and concentrate them to obtain the purified isoflavone. A study on the isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from Cassia alata leaves used a gradient of ethyl acetate and methanol for elution[1].

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC is the method of choice.

Materials:

-

Partially purified extract from column chromatography

-

Preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid)

-

Fraction collector

Procedure:

-

Dissolve the partially purified extract in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a suitable gradient program. A common gradient for isoflavone separation is a linear gradient of acetonitrile in water (e.g., from 20% to 80% acetonitrile over 40 minutes)[2][3].

-

Inject the sample onto the column.

-

Collect the fractions corresponding to the peak of the target compound.

-

Combine the pure fractions and remove the solvent under vacuum to obtain the highly purified this compound.

Data Presentation

The following tables summarize typical quantitative data for the extraction and purification of isoflavones from plant sources, which can serve as a reference for the expected outcomes when working with this compound.

Table 1: Comparison of Isoflavone Extraction Yields from Soybeans using Different Methods

| Extraction Method | Solvent | Temperature (°C) | Time | Total Isoflavone Yield (mg/100g) | Reference |

| Maceration | 80% Ethanol | Room Temp | 72 h | ~300 | [4] |

| Soxhlet | 80% Methanol | Boiling Point | 8 h | ~350 | [5] |

| UAE | 50% Ethanol | 50 | 30 min | ~400 | [5] |

| Methanol Extraction | Methanol | 50-60 | 30 min | Daidzin: 5.83 mg/ml, Genistin: 6.46 mg/ml | [6] |

Table 2: Purity of Isoflavones Obtained by Different Purification Techniques

| Purification Method | Isoflavone | Purity (%) | Reference |

| Column Chromatography (Superose 12) | Daidzin | 98.5 | [7] |

| Column Chromatography (Superose 12) | Genistin | 99.4 | [7] |

| Column Chromatography (Superose 12) | Daidzein | 98.8 | [7] |

| Column Chromatography (Superose 12) | Genistein | 99.2 | [7] |

| Macroporous Resin & Aluminum Oxide | Daidzin | 92-95 | [4] |

| Macroporous Resin & Aluminum Oxide | Genistin | 92-95 | [4] |

| Macroporous Resin & Aluminum Oxide | Daidzein | 92-95 | [4] |

| Macroporous Resin & Aluminum Oxide | Genistein | 92-95 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways for this compound are not yet elucidated, many flavonoids and isoflavones are known to exert their effects through pathways related to oxidative stress and apoptosis. The diagram below illustrates a potential signaling cascade based on the known activity of a similar compound, 5-Hydroxy-7-methoxyflavone, which induces apoptosis in cancer cells via ROS generation[8].

Conclusion

The protocols and data presented in this document provide a solid foundation for the isolation and purification of this compound. Researchers should be aware that optimization of these general procedures will likely be necessary to achieve the desired yield and purity for this specific molecule. Further studies are warranted to identify natural sources of this compound and to elucidate its precise biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. docsdrive.com [docsdrive.com]

- 4. Isolation of individual isoflavone species from soybean by solvent extraction followed by the combination of macroporous resin and aluminium oxide separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 7,3'-Dihydroxy-5'-methoxyisoflavone

Introduction

7,3'-Dihydroxy-5'-methoxyisoflavone is a member of the isoflavone (B191592) family, a class of phytoestrogens found in various plants. Isoflavones are widely studied for their potential health benefits, which are attributed to their antioxidant, anti-inflammatory, and anticancer properties.[1][2] Structurally similar flavonoids have demonstrated the ability to induce apoptosis in cancer cells, scavenge free radicals, and modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt pathways.[3][4]